5-Fluoro-N4-methylpyrimidine-2,4-diamine
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Overview
Description
5-Fluoro-N4-methylpyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial components of nucleic acids
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-N4-methylpyrimidine-2,4-diamine are Cyclin-Dependent Kinases 2 (CDK2) and Cyclin-Dependent Kinases 9 (CDK9) . These kinases play crucial roles in cell cycle regulation and transcriptional elongation, respectively .
Mode of Action
This compound interacts with its targets, CDK2 and CDK9, by inhibiting their activities . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of these kinases, preventing ATP from binding and thus blocking the phosphorylation process .
Biochemical Pathways
The inhibition of CDK2 and CDK9 affects multiple biochemical pathways. In particular, it disrupts the cell cycle progression and transcriptional elongation, leading to cell growth arrest and apoptosis . The exact downstream effects depend on the specific cellular context and the expression levels of CDK2 and CDK9 .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . These effects are due to the disruption of cell cycle progression and transcriptional elongation caused by the inhibition of CDK2 and CDK9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N4-methylpyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: The N4-methyl group is introduced using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially its biological activity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Fluoro-N4-methylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also contains a fluorine atom at the 5-position of the pyrimidine ring.
N4-Methylpyrimidine-2,4-diamine: Lacks the fluorine atom but shares the methyl group at the N4 position.
Uniqueness
5-Fluoro-N4-methylpyrimidine-2,4-diamine is unique due to the combined presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual modification can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
5-fluoro-4-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN4/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPOMPVDHQDENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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